molecular formula C16H21NO5S B6056730 4-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

4-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

Cat. No.: B6056730
M. Wt: 339.4 g/mol
InChI Key: DFXAVKMYRGNKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound featuring a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the cyclopenta[b]thiophene core, followed by functionalization to introduce the propoxycarbonyl and carbamoyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines

Scientific Research Applications

4-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(PROPOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

5-oxo-5-[(3-propoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-2-9-22-16(21)14-10-5-3-6-11(10)23-15(14)17-12(18)7-4-8-13(19)20/h2-9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXAVKMYRGNKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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